4-Bromo-6-methoxy-1H-indole-3-carbaldehyde
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Overview
Description
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, and an aldehyde group at the 3-position of the indole ring. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde typically involves the bromination of 6-methoxyindole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF). The bromination reaction is usually carried out at room temperature. The resulting 4-bromo-6-methoxyindole is then subjected to a Vilsmeier-Haack reaction using DMF and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: 4-Bromo-6-methoxy-1H-indole-3-carboxylic acid.
Reduction: 4-Bromo-6-methoxy-1H-indole-3-methanol.
Substitution: 4-Azido-6-methoxy-1H-indole-3-carbaldehyde (when using NaN3).
Scientific Research Applications
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.
Medicine: Research on this compound contributes to the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is largely dependent on its interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The indole ring can interact with various receptors, influencing signaling pathways and cellular responses. Specific molecular targets and pathways involved include the inhibition of protein kinases and modulation of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indole-3-carbaldehyde: Lacks the methoxy group at the 6-position, which may affect its reactivity and biological activity.
6-Bromo-1H-indole-3-carbaldehyde: Lacks the methoxy group at the 4-position, which may influence its chemical properties and applications.
4-Methoxy-1H-indole-3-carbaldehyde: Lacks the bromine atom at the 4-position, potentially altering its reactivity in substitution reactions.
Uniqueness
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and methoxy substituents, which provide a combination of electronic and steric effects that can be exploited in various synthetic and biological applications. This dual functionality enhances its versatility as a synthetic intermediate and its potential as a bioactive compound .
Properties
IUPAC Name |
4-bromo-6-methoxy-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-2-8(11)10-6(5-13)4-12-9(10)3-7/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXMFBJYRKEHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)C(=CN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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